Allyl hydrogen maleate

Descripción general

Descripción

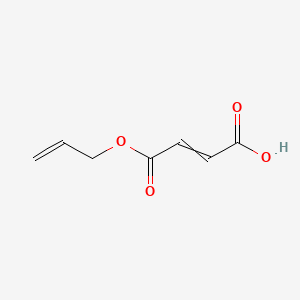

Allyl hydrogen maleate is an organic compound derived from maleic acid and allyl alcohol It is characterized by the presence of an allyl group attached to the maleate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Allyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with allyl alcohol. The reaction typically involves refluxing maleic anhydride with allyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like chloroform. The reaction mixture is then treated with hydrochloric acid and extracted with chloroform to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of maleic anhydride and allyl alcohol into a reactor, maintaining optimal reaction conditions to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.

Análisis De Reacciones Químicas

Radical-Mediated Reactions

Allyl hydrogen maleate undergoes hydrogen abstraction (HAT) reactions, forming stabilized allyl radicals. These radicals serve as initiators in polymerization or participate in chain-transfer mechanisms.

Key Findings :

-

Bond Dissociation Energy (BDE) : The C-H bond BDE in allyl systems ranges from 78–84 kcal/mol , with allyl ether derivatives exhibiting lower BDE values (~78–79 kcal/mol), enhancing radical formation .

-

Reaction Kinetics : Hydrogen abstraction by thioketone photoinitiators (e.g., CTX) proceeds with activation energies (Ea ) of 6.5–8.5 kcal/mol and Gibbs free energy (ΔrG ) of −21.55 to −26.61 kcal/mol , favoring allyl ether systems .

| Parameter | Allyl Ether Systems | Allyl Systems |

|---|---|---|

| BDE (kcal/mol) | 78.67–79.42 | 84.42–84.62 |

| ΔrG (kcal/mol) | −26.61 | −21.55 |

| Ea (kcal/mol) | 6.5 | 8.5 |

Polymerization

This compound participates in both homopolymerization and copolymerization, influenced by radical chain mechanisms and degradative chain transfer.

Mechanistic Insights :

-

Degradative Chain Transfer : Observed in allyl acetate polymerization, where deuterium substitution increases molecular weight by 2.38× due to reduced chain termination .

-

Copolymerization with Maleic Anhydride : Forms thermoplastic resins with linear or crosslinked structures. Reactivity follows an equimolar trend, yielding ~70% under optimized conditions (60°C, 16 hrs) .

Industrial Applications :

-

Copolymers with maleic anhydride exhibit tunable properties (e.g., fusibility, elasticity) based on the allyl ester's carbon chain length .

Substitution Reactions

This compound undergoes nucleophilic substitution (SN2) in the presence of catalysts like KI, forming allyl iodide intermediates.

Reaction Conditions :

-

Catalyst Ratio : Optimal yield (70.47% ) achieved at n(KI):n(terpene maleate) = 0.4:1 .

-

Temperature : Yield increases from 58.52% at 45°C to plateau at 60°C .

Mechanism :

-

KI replaces chlorine in allyl chloride, generating allyl iodide.

-

Intermediate reacts with terpene maleate sodium salt, forming the final product .

Oxidation and Reduction

Electrophilic and Nucleophilic Additions

-

Michael Addition : The maleate moiety acts as a Michael acceptor, enabling conjugate additions with nucleophiles (e.g., amines, thiols) .

-

Electrophilic Halogenation : Allylic bromination proceeds via a radical chain mechanism, producing allylic bromides and regenerating bromine radicals .

Halogenation Steps :

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

AHM is primarily recognized for its role as a monomer in the synthesis of polymers. The following are some notable applications:

- Biodegradable Polymers : AHM is used to create polyallyl esters, which exhibit good biodegradability and thermal stability. Research published in the Journal of Polymer Science highlighted that these polymers can degrade naturally over time, making them environmentally friendly alternatives to traditional plastics.

- Thermoplastic Resins : The copolymerization of AHM with maleic anhydride leads to thermoplastic resins that are useful in coatings and adhesives. These materials can be modified to enhance their properties, such as water resistance and thermal stability .

- Hydrogels : AHM has been employed in the synthesis of hydrogels through radical polymerization. These hydrogels have applications in biomedical fields, particularly for drug delivery systems and tissue engineering .

Case Studies

-

Biodegradable Polyallyl Esters :

- A study demonstrated that polyallyl esters derived from AHM exhibited significant biodegradability. The research involved synthesizing these esters and evaluating their degradation rates in various environmental conditions, confirming their potential for reducing plastic pollution.

-

Thermoplastic Copolymers :

- Research on the copolymerization of AHM with maleic anhydride showed that the resulting thermoplastic resins possessed unique properties suitable for industrial applications. These materials were tested for their mechanical properties and thermal behavior, indicating their viability for use in coatings and adhesives .

- Hydrogel Membranes :

Table 1: Comparison of Polymer Properties Derived from AHM

| Polymer Type | Biodegradability | Thermal Stability | Applications |

|---|---|---|---|

| Polyallyl Esters | High | Moderate | Packaging, agricultural films |

| Thermoplastic Resins | Low | High | Coatings, adhesives |

| Hydrogel Membranes | Moderate | Variable | Drug delivery, wound healing |

Table 2: Synthesis Methods for AHM-Based Polymers

| Synthesis Method | Description |

|---|---|

| Copolymerization with Maleic Anhydride | Produces thermoplastic resins with enhanced properties |

| Radical Polymerization | Used for creating hydrogels with specific swelling behaviors |

| Esterification Reactions | Leads to biodegradable polyallyl esters |

Mecanismo De Acción

The mechanism of action of allyl hydrogen maleate involves its reactivity at the allylic and maleate positions. The allylic hydrogen is susceptible to radical substitution reactions, while the double bonds in the maleate moiety can participate in addition and polymerization reactions. These reactions are facilitated by the electron-deficient nature of the maleate double bonds, making them reactive towards nucleophiles and radicals .

Comparación Con Compuestos Similares

Allyl acetate: Similar in structure but with an acetate group instead of a maleate.

Allyl chloride: Contains a chloride group instead of a maleate.

Maleic anhydride: The parent compound from which allyl hydrogen maleate is derived.

Fumaric acid: The trans isomer of maleic acid, which can also form similar derivatives.

Uniqueness: this compound is unique due to the presence of both an allyl group and a maleate moiety, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in polymer chemistry, materials science, and beyond .

Actividad Biológica

Allyl hydrogen maleate (AHM), a compound with the chemical formula CHO, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and polymer chemistry. This article delves into the biological activity of AHM, exploring its mechanisms, effects on various cell types, and implications for therapeutic applications.

This compound is synthesized through the reaction of maleic anhydride with allyl alcohol. The resulting compound features a double bond that allows for further chemical modifications, making it a versatile building block in organic synthesis and polymer chemistry.

Biological Activity

Anticancer Properties

AHM has shown promising anticancer properties in various studies. For instance, research indicates that allyl derivatives, including AHM, can induce apoptosis in cancer cells through multiple pathways:

- Reactive Oxygen Species (ROS) Generation : AHM has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly effective against breast cancer cell lines such as MCF-7 .

- Cell Cycle Arrest : Studies have demonstrated that AHM can cause cell cycle arrest at the G1/S phase, which is crucial for preventing the proliferation of cancer cells. This was evidenced by decreased expression of cyclins and increased levels of p53 protein .

- Inhibition of Tumor Growth : In vivo studies using xenograft models have shown that AHM significantly reduces tumor size and weight, indicating its potential as a therapeutic agent against various tumor types .

The mechanisms through which AHM exerts its biological effects include:

- Modulation of Apoptotic Pathways : AHM influences the Bcl-2/Bax ratio, promoting apoptosis through mitochondrial pathways. Increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 have been documented .

- Inhibition of Angiogenesis : AHM may also inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways, thereby restricting nutrient supply to tumors .

Case Studies and Research Findings

Several studies highlight the biological activity of AHM:

Polymer Applications

Beyond its biological activity, AHM is also significant in polymer chemistry. Research indicates that polyallyl esters derived from AHM exhibit good biodegradability and thermal stability, making them suitable for environmentally friendly applications.

Propiedades

Número CAS |

2424-58-0 |

|---|---|

Fórmula molecular |

C7H8O4 |

Peso molecular |

156.14 g/mol |

Nombre IUPAC |

4-oxo-4-prop-2-enoxybut-2-enoic acid |

InChI |

InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9) |

Clave InChI |

PEKZMKOVRVVTTN-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C=CC(=O)O |

SMILES canónico |

C=CCOC(=O)C=CC(=O)O |

Key on ui other cas no. |

44981-48-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.